
Tofogliflozin hydrate
Descripción general
Descripción
Tofogliflozina (hidrato) es un fármaco experimental desarrollado para el tratamiento de la diabetes mellitus tipo 2. Es un inhibidor del cotransportador de sodio-glucosa 2 (SGLT2), que ayuda a reducir los niveles de glucosa en sangre al inhibir la reabsorción de glucosa en los riñones. Este compuesto ha sido desarrollado por Chugai Pharmaceutical en colaboración con Kowa y Sanofi .
Métodos De Preparación
Tofogliflozina (hidrato) se puede sintetizar a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. La ruta sintética generalmente implica la formación de una estructura de espirocetal, que es una característica clave del compuesto. El proceso de preparación incluye los siguientes pasos :
Formación de la estructura de espirocetal: Esto implica la reacción de un derivado de bencilo con un derivado de glucopyranosa bajo condiciones específicas para formar el sistema de anillo de espirocetal.
Hidratación: La forma anhidra de tofogliflozina se convierte en su forma hidratada mediante cristalización en presencia de agua.
Producción industrial: La producción industrial de tofogliflozina (hidrato) implica mezclar el ingrediente activo con aditivos para formar una mezcla en polvo, que luego se comprime en tabletas utilizando técnicas de compresión directa.
Análisis De Reacciones Químicas
Tofogliflozina (hidrato) experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Algunos reactivos y condiciones comunes utilizados en estas reacciones incluyen :
Oxidación: Tofogliflozina puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para obtener derivados reducidos.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos por otros grupos utilizando reactivos como halógenos o agentes alquilantes.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
Introduction to Tofogliflozin Hydrate
This compound is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily utilized in the management of type 2 diabetes mellitus. It functions by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and consequently lower blood glucose levels. This compound has gained attention for its efficacy and safety profile in various populations, particularly in Japan where it is extensively studied.
Management of Type 2 Diabetes Mellitus
This compound is primarily indicated for the treatment of type 2 diabetes mellitus. Clinical studies have demonstrated significant improvements in glycemic control among patients treated with this medication. For instance, a three-year observational study involving nearly 7,000 patients showed that tofogliflozin effectively reduced glycated hemoglobin A1c levels and body weight over a 24-month period .
Clinical Efficacy
- Glycemic Control : In clinical trials, tofogliflozin administration resulted in a mean reduction in glycated hemoglobin A1c of approximately -0.70%, which is statistically significant (p < 0.0001) .
- Weight Management : Patients experienced an average weight loss of about -2.95 kg during the same period .
Safety Profile
The safety of tofogliflozin has been evaluated through extensive post-marketing studies. The incidence of adverse drug reactions (ADRs) was reported at 11.25%, with serious ADRs occurring in only 1.21% of patients . Common ADRs included:
- Hypoglycemia: 0.83%
- Polyuria/Pollakiuria: 1.28%
- Urinary Tract Infections: 1.18%
- Genital Infections: 1.62% .
Elderly Population Considerations
A specific study focused on elderly Japanese patients (≥65 years) found that tofogliflozin was well-tolerated and effective in this demographic as well, with a reported incidence of ADRs at approximately 17.92% . The mean change in glycated hemoglobin was -0.46%, and body weight decreased by an average of -2.71 kg, indicating positive outcomes similar to younger populations .
Case Studies and Observational Studies
Numerous observational studies have been conducted to assess the long-term safety and effectiveness of tofogliflozin:
Study Type | Sample Size | Duration | Key Findings |
---|---|---|---|
Prospective Observational Study | 6,897 | 24 months | Significant reduction in HbA1c (-0.70%) and weight (-2.95 kg) |
Elderly Patient Study | 1,535 | Variable | Safe with low incidence of ADRs; effective glycemic control |
Multi-center Post-marketing Study | Various | Up to 3 years | Consistent safety profile with manageable side effects |
Mecanismo De Acción
Tofogliflozina (hidrato) ejerce sus efectos inhibiendo el cotransportador de sodio-glucosa 2 (SGLT2) en los riñones . SGLT2 es responsable de reabsorber la glucosa de los túbulos renales de regreso al torrente sanguíneo. Al inhibir SGLT2, tofogliflozina reduce la reabsorción de glucosa, lo que lleva a un aumento de la excreción de glucosa urinaria y niveles más bajos de glucosa en sangre. Este mecanismo de acción es independiente de la insulina, lo que lo convierte en una valiosa opción de tratamiento para pacientes con diabetes mellitus tipo 2.
Comparación Con Compuestos Similares
Tofogliflozina (hidrato) pertenece a la clase de inhibidores de SGLT2, que incluye otros compuestos como dapagliflozina, canagliflozina y empagliflozina . En comparación con estos compuestos similares, tofogliflozina tiene las siguientes características únicas:
Selectividad: Tofogliflozina exhibe una alta selectividad para SGLT2 sobre SGLT1, lo que reduce el riesgo de efectos secundarios gastrointestinales.
Eficacia: Los estudios clínicos han demostrado que tofogliflozina reduce eficazmente los niveles de glucosa en sangre y mejora varios factores de riesgo cardiovascular.
Perfil de seguridad: Tofogliflozina ha demostrado un buen perfil de seguridad con efectos adversos mínimos en los ensayos clínicos.
Compuestos similares incluyen:
- Dapagliflozina
- Canagliflozina
- Empagliflozina
Estos compuestos comparten un mecanismo de acción similar, pero pueden diferir en su selectividad, eficacia y perfiles de seguridad.
Actividad Biológica
Tofogliflozin hydrate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). Its mechanism of action, pharmacokinetics, safety profile, and therapeutic effects have been extensively studied, revealing significant insights into its biological activity.
Tofogliflozin works by selectively inhibiting SGLT2, which is responsible for glucose reabsorption in the kidneys. This inhibition leads to increased urinary glucose excretion (UGE) and consequently lowers plasma glucose levels. The compound exhibits a high selectivity for SGLT2 over SGLT1, with a selectivity ratio of approximately 2069-fold . The inhibition constants are notably low, with an IC50 value of 2.9 nM, indicating a potent pharmacological effect.
Pharmacokinetics
Tofogliflozin demonstrates favorable pharmacokinetic properties:
- Bioavailability : High oral bioavailability observed in humans (97.5%) and moderate in animals (rats: 75%, monkeys: 58.6%) .
- Absorption : Rapid absorption with a Tmax ranging from 0.75 to 1.92 hours across species .
- Half-life : Approximately 4.65 hours in humans and longer in monkeys (5.02 hours) .
- Distribution : Extensive tissue distribution with an apparent volume of distribution significantly higher in humans (50.6 L) compared to other species .
Table 1: Pharmacokinetic Parameters of Tofogliflozin
Parameter | Humans | Monkeys | Rats |
---|---|---|---|
Bioavailability | 97.5% | 58.6% | 75% |
Tmax (hours) | 0.75-1.92 | 0.75-1.92 | 0.75-1.92 |
Half-life (hours) | 4.65 | 5.02 | 1.15 |
Volume of Distribution | 50.6 L | 0.919 L/kg | 1.15 L/kg |
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of tofogliflozin in improving glycemic control and promoting weight loss among T2DM patients.
Key Findings from Clinical Studies:
- Glycemic Control : In a study involving over 6,000 patients, tofogliflozin significantly reduced glycated hemoglobin (HbA1c) by an average of -0.76% after 12 months .
- Weight Loss : Patients experienced an average weight reduction of -2.73 kg during the same period .
- Safety Profile : Adverse drug reactions were reported in approximately 11% of patients, with serious adverse reactions occurring in about 1% . Common side effects included urinary tract infections and genital infections, consistent with the SGLT2 inhibitor class .
Table 2: Summary of Clinical Outcomes
Outcome | Value |
---|---|
Reduction in HbA1c | -0.76% |
Weight Loss | -2.73 kg |
Adverse Drug Reactions | ~11% |
Serious Adverse Reactions | ~1% |
Case Studies
Several case studies have highlighted the beneficial effects of tofogliflozin on metabolic parameters:
- Case Study on Insulin Resistance : A study indicated that tofogliflozin improved insulin resistance by enhancing glucose uptake in skeletal muscle and promoting lipolysis in adipose tissue among male patients .
- Longitudinal Study on Diabetic Retinopathy : Research showed that tofogliflozin administration improved retinal neurovascular coupling in diabetic mice, suggesting potential protective effects against diabetic retinopathy .
Propiedades
IUPAC Name |
(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOCGDDVNPDRIW-NHFZGCSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152722 | |
Record name | Tofogliflozin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201913-82-7 | |
Record name | Spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol, 6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-, hydrate (1:1), (1S,3′R,4′S,5′S,6′R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201913-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofogliflozin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201913827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tofogliflozin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOFOGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8DD8KX4O4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the new synthesis process for Tofogliflozin Hydrate described in the research?
A1: The research emphasizes a scalable synthesis process for this compound that offers several key improvements over previous methods. These improvements include: []
Q2: What is the significance of avoiding column chromatography in the synthesis of this compound?
A2: Column chromatography, while effective for purification, can be time-consuming and expensive, particularly when scaling up a synthesis for industrial production. The new process described in the research eliminates the need for column chromatography [], making the production of this compound more efficient and cost-effective for large-scale manufacturing.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.